N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide
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Overview
Description
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C14H16N8O and its molecular weight is 312.337. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with pyrazolo and triazolo scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target, cdk2, and inhibit its activity . This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Therefore, inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability
Result of Action
The result of the compound’s action could be significant inhibition of cell growth. Similar compounds have shown superior cytotoxic activities against various cell lines . For instance, they have demonstrated potent inhibitory activity with IC50 values in the nanomolar range against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
The compound N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide plays a significant role in biochemical reactions. It is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Related triazole compounds have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound could have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors , which suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may have long-term effects on cellular function . Information on the compound’s stability and degradation over time would be valuable for understanding its temporal effects.
Dosage Effects in Animal Models
Studies on related compounds suggest that they may exhibit threshold effects and could have toxic or adverse effects at high doses .
Metabolic Pathways
Given its structural similarity to other triazole compounds, it may interact with enzymes or cofactors involved in similar metabolic pathways .
Biological Activity
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity based on diverse research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It has a molecular weight of 331.37 g/mol and features a complex arrangement that includes a pyrrolidine moiety and a triazolo-pyridazine structure.
Research indicates that compounds similar to this compound often interact with various protein kinases, particularly those involved in cancer and inflammatory pathways. For instance, the compound shows potential as an inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a crucial role in tumor progression and fibrosis .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of ALK5 : The compound exhibits IC50 values in the low micromolar range against ALK5, indicating strong inhibitory effects that could be leveraged for cancer therapy .
Antimicrobial Properties
Research has also focused on the antimicrobial activity of similar triazole compounds. For example, a study on related triazolo compounds demonstrated significant antibacterial effects against various pathogens .
Table 1: Biological Activity Summary
Activity Type | Target/Pathway | IC50 Value (μM) | Reference |
---|---|---|---|
ALK5 Inhibition | TGF-β type I receptor | 0.013 | |
Antibacterial | Various pathogens | Varies | |
Cytokine Inhibition | IL-1β production | 28% - 94% |
Detailed Research Findings
- ALK5 Inhibition : In vitro studies show that this compound has shown potent inhibition against ALK5 with an IC50 value of 0.013 μM , suggesting its potential as a therapeutic agent in cancer treatment .
- Cytokine Production : A series of imidazole derivatives were evaluated for their ability to inhibit cytokine production in stimulated human cells. The results indicated that certain derivatives achieved up to 94% inhibition of IL-1β production at concentrations around 10 μM .
- Antimicrobial Activity : Related compounds have demonstrated promising antibacterial properties against various strains, which highlights the potential for developing new antimicrobial agents based on the imidazole and triazole scaffolds .
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O/c23-14(10-7-15-9-17-10)16-8-13-19-18-11-3-4-12(20-22(11)13)21-5-1-2-6-21/h3-4,7,9H,1-2,5-6,8H2,(H,15,17)(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBHRZBGGHBDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CN=CN4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.